
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline is a heterocyclic compound that features both quinoxaline and pyrazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms in its structure may enhance its reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroquinoxaline with 5-chloro-3-pyrazolecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dimethylformamide at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
化学反応の分析
Types of Reactions
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation and reduction can lead to quinoxaline N-oxides or reduced quinoxalines, respectively .
科学的研究の応用
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals
作用機序
The mechanism of action of 2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The chlorine atoms enhance its binding affinity and selectivity towards these targets. The compound can also induce oxidative stress or disrupt cellular membranes, leading to its biological effects .
類似化合物との比較
Similar Compounds
- 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
- 2-Chloro-3-(5-methyl-1H-pyrazol-3-yl)quinoxaline
- 2-Chloro-3-(1H-pyrazol-3-yl)quinoxaline
Uniqueness
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with enhanced properties .
特性
CAS番号 |
204654-33-1 |
|---|---|
分子式 |
C11H6Cl2N4 |
分子量 |
265.09 g/mol |
IUPAC名 |
2-chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline |
InChI |
InChI=1S/C11H6Cl2N4/c12-9-5-8(16-17-9)10-11(13)15-7-4-2-1-3-6(7)14-10/h1-5H,(H,16,17) |
InChIキー |
QMERHDQSBHMKFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=NNC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


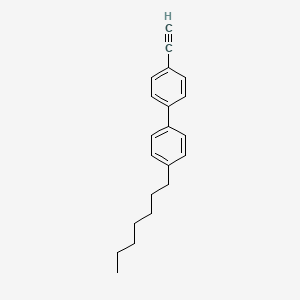
![{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B14260487.png)
![Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-](/img/structure/B14260489.png)
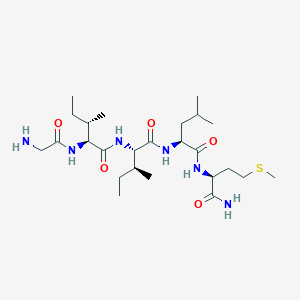
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide](/img/structure/B14260510.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)
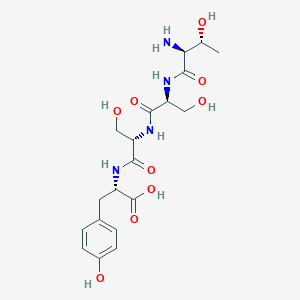

![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
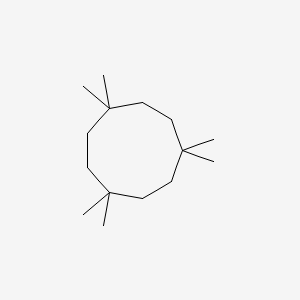
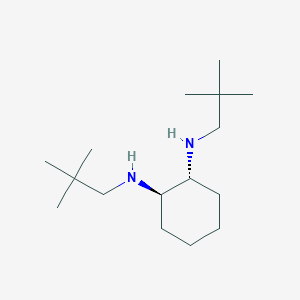

![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)

